2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide
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Overview
Description
The compound “2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide” is a unique chemical with a complex structure. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The compound has a complex molecular structure, with a linear formula of C16H18BrN7OS . It contains multiple functional groups, including ethylamino groups, a triazolo group, a triazinyl group, a sulfanyl group, and an acetamide group .Scientific Research Applications
Heterocyclic Compound Synthesis
Research into compounds structurally related to "2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide" focuses on synthesizing novel heterocyclic compounds. These studies explore various synthetic pathways to create compounds with potential for further chemical modification and application in developing new materials or biologically active molecules. For example, the synthesis of triazolo and thiadiazole derivatives provides insights into constructing complex molecular architectures with specific chemical properties (Heras et al., 2003).
Antimicrobial and Insecticidal Applications
Several research efforts have been directed toward evaluating the biological activities of triazine derivatives, including antimicrobial and insecticidal properties. Compounds synthesized from triazine scaffolds have been assessed for their efficacy against various bacterial strains and pests, showcasing their potential as leads for developing new antimicrobials and insecticides. This area of research highlights the compound's utility in addressing challenges in healthcare and agriculture (Bhuiyan et al., 2006).
Material Science Applications
Triazine derivatives, by virtue of their structural diversity and stability, are investigated for their applications in material science. These compounds are integral to developing novel polymers, coatings, and electronic materials. Their unique chemical properties facilitate research into new materials with enhanced performance for industrial, technological, and environmental applications.
Pharmaceutical Research
While explicitly excluding information on drug use and side effects, it's worth noting that the structural motifs present in triazine derivatives are of significant interest in pharmaceutical research. These compounds form the basis for designing novel therapeutic agents, exploring their interactions with biological targets, and understanding their mechanisms of action. Research in this area contributes to the discovery and development of new drugs for various diseases.
References
- Heras, M., Font, D., Linden, A., & Villalgordo, J. M. (2003). Synthesis of Triazolo[1,5-a]triazin-7-one Derivatives and Highly Functionalized [1,2,4]Triazoles. Helvetica Chimica Acta, 86, 3204-3214.
- Bhuiyan, M., Rahman, K., Hossain, M., Rahim, A., Hossain, M. I., & Naser, M. A. (2006). Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. Acta pharmaceutica, 56(4), 441-50.
Safety and Hazards
properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN8OS/c1-3-18-13-21-14(19-4-2)25-15(22-13)23-24-16(25)27-9-12(26)20-11-7-5-6-10(17)8-11/h5-8H,3-4,9H2,1-2H3,(H,20,26)(H2,18,19,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHZXZTYFCAYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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